

# 2-Heptanol odor threshold sensory properties

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** 2-Heptanol

CAS No.: 543-49-7  
Cat. No.: S560084

Get Quote

## Sensory Profile of 2-Heptanol

The table below summarizes the available information on the sensory properties of **2-Heptanol**.

Property	Description	Source Context
Odor Type	Citrus; fresh lemongrass; herbal; sweet; floral; fruity; green [1].	Flavor and Fragrance Database
Odor Description	Fresh lemon grass, herbal, sweet, floral, fruity, green (at 100% concentration) [1].	Flavor and Fragrance Database
Flavor Type	Fruity, green, earthy, bitter [1].	Flavor and Fragrance Database
Odor Threshold	Information is present in a specialized database, but a specific value is not publicly listed [2].	Odour and Flavour Threshold Database

A specific, quantitative odor threshold in air or water was not found in the publicly accessible portions of the search results. The **VCF Odour and Flavour threshold list** indicates that data exists for **2-Heptanol** but requires a login for detail [2].

## Experimental Protocols and Applications

While direct threshold testing protocols were not found, the search results provide detailed methodologies for other significant applications of **2-Heptanol**.

### Organic Synthesis of 2-Heptanol

This classic procedure from *Organic Syntheses* details the reduction of methyl n-amyl ketone to **2-Heptanol** [3].

- **Objective:** To prepare **2-Heptanol** from methyl n-amyl ketone via reduction.
- **Materials:**
  - **Reactant:** 228 g (2 moles) of methyl n-amyl ketone [3].
  - **Solvent:** Mixture of 600 cc of 95% ethanol and 200 cc of water [3].
  - **Reducing Agent:** 130 g (5.6 gram atoms) of sodium wire [3].
  - **Equipment:** 3-L round-bottom flask, efficient Liebig condenser (100 by 1 cm), fractionating column (e.g., Young column or Glinsky column) [3].
- **Procedure:**
  - Dissolve methyl n-amyl ketone in the alcohol/water solvent mixture within the flask [3].
  - Gradually add sodium wire through the condenser. **Critical:** Cool the flask with running water or ice to maintain the temperature below 30°C, preventing violent reactions and formation of condensation by-products [3].
  - After all sodium has dissolved, add 2 liters of water and cool the mixture to 15°C [3].
  - Separate the upper oily layer, wash it successively with 50 cc of 1:1 hydrochloric acid and 50 cc of water [3].
  - Dry the product over 20 g of anhydrous sodium sulfate [3].
  - Purify via fractional distillation, collecting the pure **2-Heptanol** fraction boiling at 155–157.5°C [3].
- **Yield:** 145–150 g (62–65% of theoretical yield) [3].

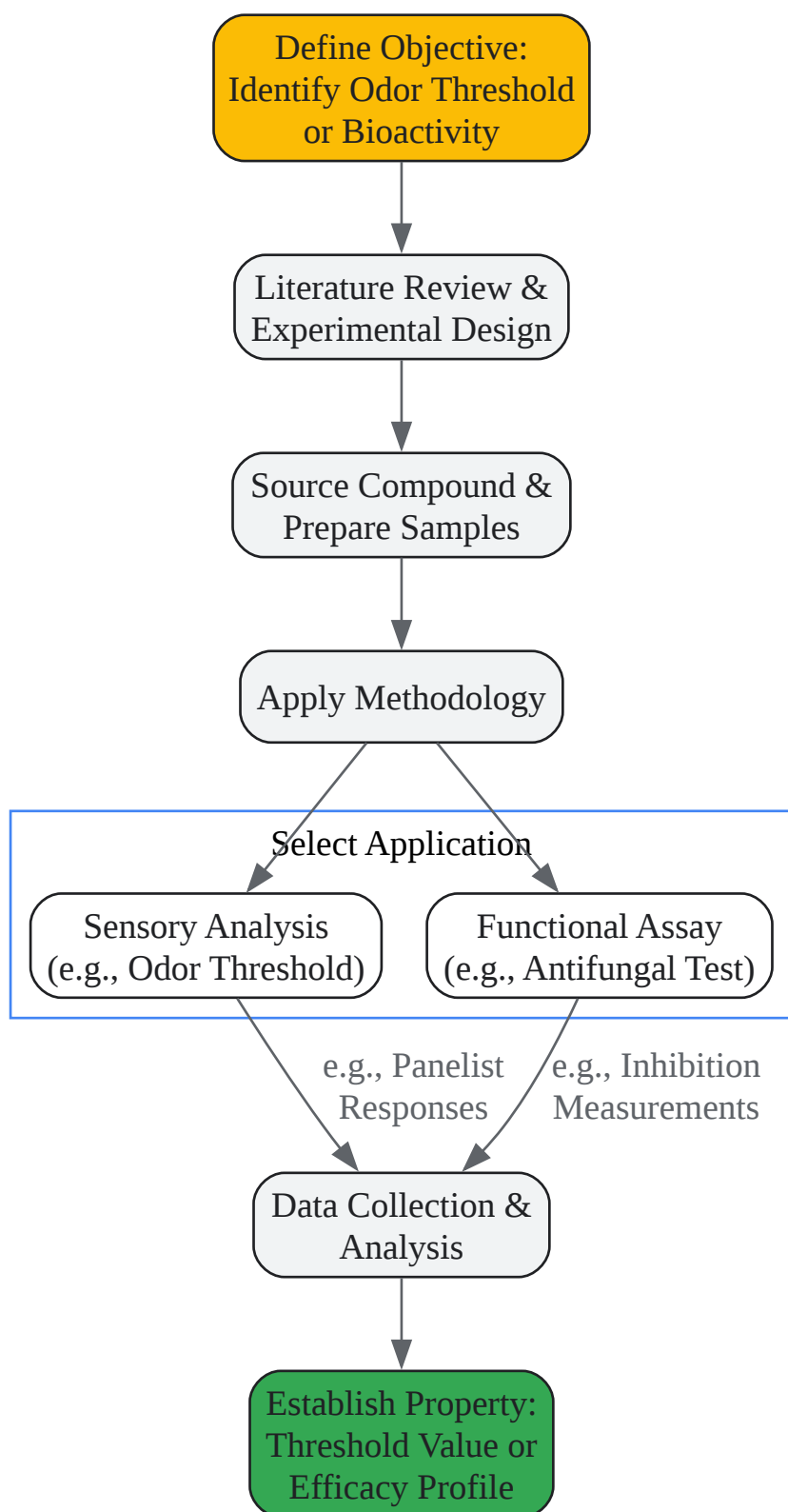
### Assessing Antifungal Activity

A 2024 study provides a protocol for evaluating the inhibitory effects of **2-Heptanol** on the fungus *Botrytis cinerea* [4].

- **Objective:** To evaluate the inhibitory activity of **2-Heptanol** on *B. cinerea* mycelium growth *in vitro*.

- **Materials:**
  - **Test Compound:** **2-Heptanol** (98% purity) [4].
  - **Biological Material:** *B. cinerea* strain B05.10 [4].
  - **Growth Medium:** Potato Dextrose Agar (PDA) [4].
  - **Equipment:** Two-part Petri dishes, filter paper (10 × 75 mm), sterile mycelial plugs (5-mm diameter) [4].
- **Procedure:**
  - Prepare two-part plates with PDA medium [4].
  - Place a *B. cinerea* mycelial plug on one side of the plate [4].
  - Add a specific volume of **2-Heptanol** (e.g., 0, 5, 10, 15, 20 µL) to a filter paper on the opposite side of the plate. The 0 µL treatment is a control with an equal volume of distilled water [4].
  - Quickly seal the plates to contain the volatile compounds and incubate at 25°C for 5 days [4].
  - Measure the diameter of the fungal colony using the "cross method" and calculate the inhibition rate relative to the control [4].

The following diagram illustrates the logical workflow for designing and interpreting such a sensory and functional analysis of a compound like **2-Heptanol**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. - 2 , 543-49-7 heptanol [thegoodscentcompany.com]
2. VCF - Odour and Flavour threshold [vcf-online.nl]
3. 2-heptanol [orgsyn.org]
4. 2-Heptanol inhibits Botrytis cinerea by accelerating amino ... [frontiersin.org]

To cite this document: Smolecule. [2-Heptanol odor threshold sensory properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b560084#2-heptanol-odor-threshold-sensory-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)